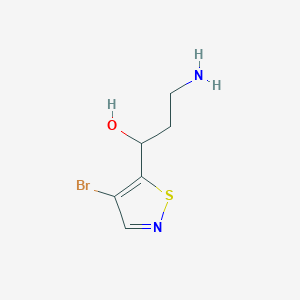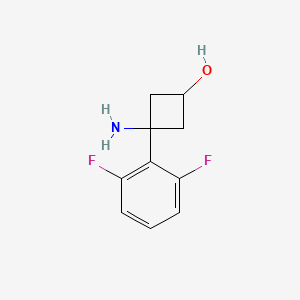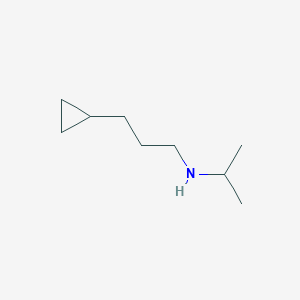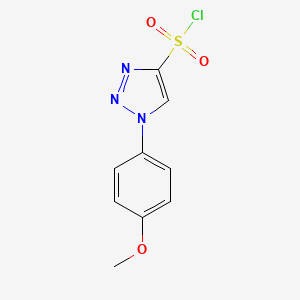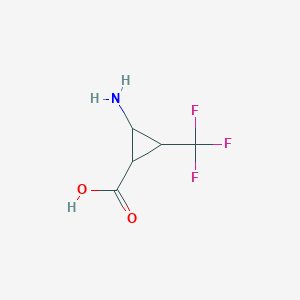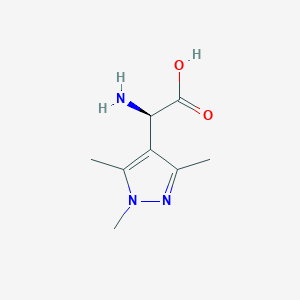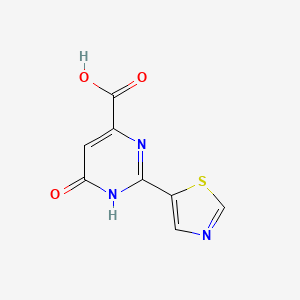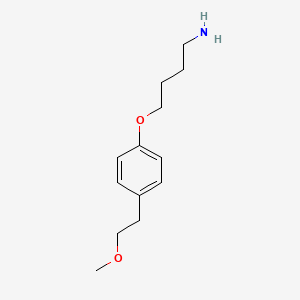
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is an organic compound that features a benzene ring substituted with an aminobutoxy group and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene typically involves the following steps:
Preparation of 4-(2-methoxyethyl)phenol: This can be achieved through the reaction of phenol with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide.
Formation of 1-(4-Butoxy)-4-(2-methoxyethyl)benzene: The 4-(2-methoxyethyl)phenol is then reacted with 1-bromobutane in the presence of a base to form the butoxy derivative.
Amination: Finally, the butoxy derivative undergoes amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutoxy and methoxyethyl groups may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(4-Aminobutoxy)-4-(2-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-(4-Aminobutoxy)-4-(2-methoxypropyl)benzene: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.
1-(4-Aminobutoxy)-4-(2-methoxyethyl)phenol: Similar structure but with a phenol group instead of a benzene ring.
Uniqueness
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both aminobutoxy and methoxyethyl groups can enhance its solubility, reactivity, and potential interactions with biological targets.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
4-[4-(2-methoxyethyl)phenoxy]butan-1-amine |
InChI |
InChI=1S/C13H21NO2/c1-15-11-8-12-4-6-13(7-5-12)16-10-3-2-9-14/h4-7H,2-3,8-11,14H2,1H3 |
InChIキー |
RTTLRVPOYKREGD-UHFFFAOYSA-N |
正規SMILES |
COCCC1=CC=C(C=C1)OCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


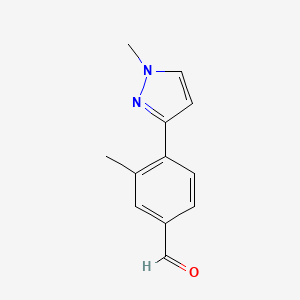

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)



